The compound is cataloged under the CAS Registry Number 35071-12-6 and can be found in various chemical databases such as PubChem and ChemScene. Its classification falls within heterocyclic compounds due to the presence of nitrogen in its pyrimidine ring structure.
The synthesis of 1-(4-Bromonaphthalen-1-yl)dihydropyrimidine-2,4(1H,3H)-dione typically involves multi-step reactions that may include:
Technical parameters such as temperature, reaction time, and solvent choice are critical for optimizing yield and purity during synthesis.
The molecular structure of 1-(4-Bromonaphthalen-1-yl)dihydropyrimidine-2,4(1H,3H)-dione features:
The compound's structural representation can be depicted using SMILES notation: BrC1=CC=C(C=C1)C2=NC(=O)N(C(=O)C2)C.
1-(4-Bromonaphthalen-1-yl)dihydropyrimidine-2,4(1H,3H)-dione can participate in various chemical reactions:
These reactions are fundamental for modifying the compound to enhance its biological activity or to create derivatives with novel properties.
The mechanism of action for compounds like 1-(4-Bromonaphthalen-1-yl)dihydropyrimidine-2,4(1H,3H)-dione often involves:
Quantitative data regarding binding affinities and inhibition constants would be essential for a comprehensive understanding of its mechanism.
Key physical and chemical properties include:
These properties are crucial for determining the practical applications of the compound in laboratory settings and industrial processes.
The applications of 1-(4-Bromonaphthalen-1-yl)dihydropyrimidine-2,4(1H,3H)-dione span several fields:
CAS No.: 13836-70-9
CAS No.: 13836-61-8
CAS No.: 11104-40-8
CAS No.:
CAS No.: 108890-18-2
CAS No.: 371971-10-7